molecular formula C23H22N2O4S B10995632 methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B10995632
M. Wt: 422.5 g/mol
InChI Key: IDTZXWCXGFRSMM-UHFFFAOYSA-N
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Description

Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining benzofuran, thiazole, and carboxylate moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Moiety: Starting with a benzofuran precursor, such as 2,3-dihydro-1-benzofuran, which is then functionalized to introduce the propanoyl group.

    Thiazole Ring Construction: The thiazole ring is synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone intermediates.

    Coupling Reactions: The benzofuran and thiazole intermediates are coupled under specific conditions to form the desired compound. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzofuran and thiazole moieties can interact with hydrophobic pockets, while the ester and imino groups can form hydrogen bonds or ionic interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-28-22(27)21-19(14-15-5-3-2-4-6-15)30-23(25-21)24-20(26)10-8-16-7-9-18-17(13-16)11-12-29-18/h2-7,9,13H,8,10-12,14H2,1H3,(H,24,25,26)

InChI Key

IDTZXWCXGFRSMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCC2=CC3=C(C=C2)OCC3)CC4=CC=CC=C4

Origin of Product

United States

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